Ephenamine penicilline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ephenamine penicilline is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Ephenamine penicillin G exhibits antibacterial activity similar to that of penicillin G, making it a candidate for treating bacterial infections. Its hypoallergenic properties are noteworthy, as they may reduce the risk of allergic reactions commonly associated with traditional penicillins. This aspect was highlighted in a study where l-ephenamine penicillin G was evaluated for its effectiveness against pyodermas, demonstrating promising results in treating skin infections without significant allergic responses .

Case Study: Treatment of Pyodermas

- Objective : To assess the efficacy of l-ephenamine penicillin G in treating skin infections.

- Findings : The compound showed a comparable antibacterial spectrum to penicillin G but with reduced allergic reactions. Patients treated with l-ephenamine penicillin G exhibited fewer side effects compared to those treated with conventional antibiotics .

Nutritional Supplement in Animal Feed

Ephenamine penicillin has been explored as a nutritional supplement in animal feeds. Its incorporation into livestock diets aims to enhance growth performance and health by providing antibacterial benefits, particularly in preventing mastitis in cattle. The compound's ability to function as both a growth promoter and an antibacterial agent presents a dual benefit for animal husbandry .

Research Insights

- Study Focus : The use of ephenamine penicillin in cattle feed.

- Results : Animals receiving ephenamine penicillin showed improved health metrics and reduced incidence of mastitis compared to control groups not receiving the supplement .

Asymmetric Synthesis

Beyond its medicinal uses, ephenamine penicillin serves as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals. The unique structural characteristics of ephenamine allow for enhanced selectivity in reactions that form quaternary stereocenters, making it a valuable tool in synthetic organic chemistry .

Application Example

- Synthesis Method : Ephenamine can be employed in diastereoselective alkylation reactions.

- Outcome : Researchers have reported improved yields and selectivities when using ephenamine as a chiral auxiliary compared to traditional methods utilizing pseudoephedrine .

Potential Use in Dermatology

The hypoallergenic nature of l-ephenamine penicillin G positions it as a candidate for dermatological applications. Its effectiveness against skin infections without the common side effects associated with other antibiotics makes it an attractive option for topical formulations aimed at treating various dermatological conditions .

Clinical Implications

Eigenschaften

CAS-Nummer |

7177-43-7 |

|---|---|

Molekularformel |

C31H35N3O5S |

Molekulargewicht |

561.7 g/mol |

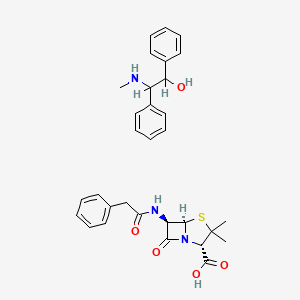

IUPAC-Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2S)-2-(methylamino)-1,2-diphenylethanol |

InChI |

InChI=1S/C16H18N2O4S.C15H17NO/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-11,14-17H,1H3/t11-,12+,14-;14-,15+/m10/s1 |

InChI-Schlüssel |

XQBNHSTXTGKXIL-SURRWBHNSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

7177-43-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ephenamine penicilline; l-Ephenamine penicillin G; Compenamine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.